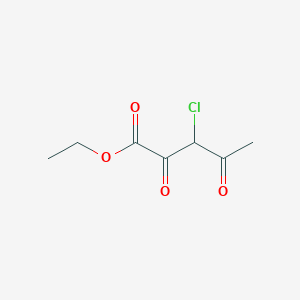
3-(2,4,6-Trimethoxyphenyl)propanoic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various strategies, such as the copper-catalyzed C-N coupling reactions for the synthesis of 3-(diphenylphosphino)propanoic acid , and the use of phenylmagnesium bromide to react with 3-(trichlorogermyl)propanoic acid to produce 3-(triphenylgermyl)propanoic acid . These methods indicate that the synthesis of 3-(2,4,6-Trimethoxyphenyl)propanoic acid could potentially be achieved through similar catalytic or Grignard reactions, utilizing appropriate precursors and conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3-(2,4,6-Trimethoxyphenyl)propanoic acid has been characterized using various spectroscopic techniques. For example, the structure of (2E)-1-(2,4-Dichlorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one was confirmed by IR and X-ray diffraction studies . Such analyses are crucial for confirming the molecular structure and understanding the spatial arrangement of atoms within the molecule.
Chemical Reactions Analysis
The reactivity of compounds with similar structural features to 3-(2,4,6-Trimethoxyphenyl)propanoic acid has been explored. For instance, the reactivity of 3-(trichlorogermyl)propanoic acid with phenylmagnesium bromide shows the potential for multiple reaction pathways and products, depending on the molar ratios and conditions used . This suggests that 3-(2,4,6-Trimethoxyphenyl)propanoic acid could also exhibit diverse reactivity, which would be valuable for further functionalization or application in synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-(2,4,6-Trimethoxyphenyl)propanoic acid can be inferred from studies such as the conformational analysis of 3-(trimethylsilyl)propionic acid by NMR spectroscopy . These studies provide insights into the conformational preferences and stability of the molecules, which are influenced by the substituents and the electronic effects they impart. Additionally, the first hyperpolarizability and MEP analysis of related compounds provide information on the electronic properties and potential applications in materials science .
Aplicaciones Científicas De Investigación
Reactivity and Stability in Chemical Synthesis
3-(2,4,6-Trimethoxyphenyl)propanoic acid exhibits unusual stabilities and reactivities in chemical synthesis. For example, it's involved in reactions with perchloric acid, resulting in the formation of triarylcarbenium salts, which demonstrate notable inertness even in hot ethanol. These salts also undergo specific reactions under alkaline conditions, highlighting the compound's versatility in organic synthesis (Wada et al., 1997).
Pharmaceutical Research
In pharmaceutical research, derivatives of 3-(2,4,6-Trimethoxyphenyl)propanoic acid have been studied for their potential in combating multidrug resistance (MDR). Certain esters of this compound have shown effectiveness in inhibiting P-glycoprotein-mediated MDR, which is a significant challenge in cancer treatment (Martelli et al., 2011).
Material Science and Nanotechnology
The compound has been utilized in the synthesis of conjugates with fullerene C60, under Bingel–Hirsch conditions. These conjugates exhibit interesting redox properties, which could have implications in material science and nanotechnology applications (Torosyan et al., 2015).
Organosilicon Chemistry
In organosilicon chemistry, the 2,4,6-trimethoxyphenyl unit, related to 3-(2,4,6-Trimethoxyphenyl)propanoic acid, acts as a unique protecting group for silicon. This property is crucial for developing new methods in synthesis and silylation, which is important in the production of silicon-based materials (Popp et al., 2007).
Chemical Analysis and Testing
The compound plays a role in the development of sensitive monoclonal antibodies for detecting residues in food products, like milk and honey. This has significant implications for food safety and quality control (Chen et al., 2017).
Environmental Chemistry
In environmental chemistry, derivatives of 3-(2,4,6-Trimethoxyphenyl)propanoic acid have been used in studies for the analysis and removal of herbicides, showcasing its utility in addressing environmental pollution issues (Ranz et al., 2008).
Propiedades
IUPAC Name |
3-(2,4,6-trimethoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h6-7H,4-5H2,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKDSCRCVTKEXRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)CCC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00996257 | |
| Record name | 3-(2,4,6-Trimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4,6-Trimethoxyphenyl)propanoic acid | |
CAS RN |
74737-05-6 | |
| Record name | 2,4,6-Trimethoxybenzenepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74737-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,4,6-Trimethoxyphenyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074737056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2,4,6-Trimethoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00996257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2,4,6-trimethoxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-[(2-Methylbenzyl)oxy]benzaldehyde](/img/structure/B1334924.png)
![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)









